molecular formula C22H17ClN2O4S B4942170 5-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-chlorobenzoic acid

5-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-chlorobenzoic acid

Cat. No. B4942170
M. Wt: 440.9 g/mol
InChI Key: HASKTIZUEZIIID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-chlorobenzoic acid, also known as BZB-Cl, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the thioamide family of compounds, which are known to exhibit a wide range of biological activities. BZB-Cl has been found to be a potent inhibitor of certain enzymes, making it a valuable tool for studying the biochemical and physiological effects of these enzymes.

Mechanism of Action

The mechanism of action of 5-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-chlorobenzoic acid as an enzyme inhibitor involves the formation of a covalent bond between the thioamide group of 5-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-chlorobenzoic acid and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to its inhibition.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase and urease by 5-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-chlorobenzoic acid has been shown to have a variety of biochemical and physiological effects. For example, the inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can have an impact on the acid-base balance of the body. The inhibition of urease can lead to a decrease in the production of ammonia, which can have an impact on the nitrogen balance of the body.

Advantages and Limitations for Lab Experiments

5-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-chlorobenzoic acid has several advantages for use in lab experiments. For example, it is a potent inhibitor of certain enzymes, making it a valuable tool for studying their functions. 5-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-chlorobenzoic acid is also relatively easy to synthesize, making it readily available for use in experiments. However, there are also limitations to the use of 5-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-chlorobenzoic acid in lab experiments. For example, it may not be effective against all enzymes, and its effects may vary depending on the specific enzyme being targeted.

Future Directions

There are several potential future directions for the study of 5-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-chlorobenzoic acid. One direction is the development of new synthesis methods for 5-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-chlorobenzoic acid that may be more efficient or produce higher yields. Another direction is the study of the effects of 5-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-chlorobenzoic acid on other enzymes and biological processes. Additionally, the development of new derivatives of 5-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-chlorobenzoic acid may lead to compounds with even greater potency and specificity for certain enzymes.

Synthesis Methods

5-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-chlorobenzoic acid can be synthesized using a variety of methods, including the reaction of 4-(benzyloxy)benzoyl chloride with thiourea followed by reaction with 2-chlorobenzoic acid. The synthesis of 5-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-chlorobenzoic acid can also be achieved through the reaction of 4-(benzyloxy)benzoyl isothiocyanate with 2-chlorobenzoic acid. Both of these methods have been shown to be effective in producing 5-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-chlorobenzoic acid in high yields.

Scientific Research Applications

5-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-chlorobenzoic acid has been extensively studied for its potential use in scientific research. One of the main applications of 5-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-2-chlorobenzoic acid is as an inhibitor of certain enzymes, including carbonic anhydrase and urease. These enzymes play important roles in a variety of biological processes, and their inhibition can have significant physiological effects.

properties

IUPAC Name

2-chloro-5-[(4-phenylmethoxybenzoyl)carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4S/c23-19-11-8-16(12-18(19)21(27)28)24-22(30)25-20(26)15-6-9-17(10-7-15)29-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,27,28)(H2,24,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASKTIZUEZIIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC(=S)NC3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[({[4-(Benzyloxy)phenyl]carbonyl}carbamothioyl)amino]-2-chlorobenzoic acid

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